

Application Notes and Protocols for Creating an ATP2A3 Knockout Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of an ATP2A3 knockout mouse model. The protocols outlined below utilize the CRISPR-Cas9 system for efficient gene editing. This model is a valuable tool for investigating the role of ATP2A3, also known as Sarco/Endoplasmic Reticulum Ca2+-ATPase 3 (SERCA3), in various physiological and pathological processes, and for the preclinical assessment of novel therapeutic agents.

Introduction to ATP2A3 (SERCA3)

ATP2A3 is a critical intracellular pump responsible for translocating calcium ions (Ca2+) from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER). This process is essential for maintaining calcium homeostasis, which plays a pivotal role in a wide range of cellular functions including muscle contraction, cell signaling, and apoptosis.[1][2] Dysregulation of ATP2A3 function has been implicated in several diseases, including cancer, cardiovascular disorders, and diabetes.[3][4] The generation of an ATP2A3 knockout mouse model provides a powerful in vivo system to dissect its physiological roles and its involvement in disease pathogenesis.

Data Presentation





Table 1: Representative Efficiency of CRISPR-Cas9-

Mediated Knockout Mouse Generation

Parameter	Representative Value	Reference
Frequency of small indel mutations in F0 mice	20-80%	[5][6]
Germline transmission rate from founder mice	Variable, up to 100%	[7]
Survival rate of microinjected zygotes	High	[5]

Table 2: Expected Phenotypic Changes in ATP2A3
Knockout Mice

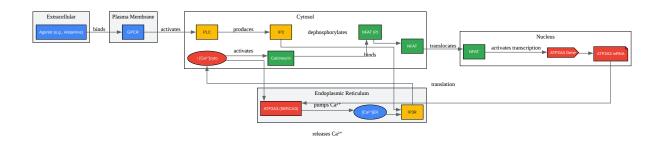


Phenotypic Parameter	Expected Change	Method of Measurement	Reference
Vascular Function			
Acetylcholine-induced aortic relaxation	Reduced	Wire Myography	[6]
Endothelium- dependent relaxation	Impaired	Pressure Myography	[4]
Calcium Signaling			
Agonist-induced cytosolic Ca2+ increase	Altered (potentially prolonged)	Fura-2 Imaging	[8]
SR/ER Ca2+ store content	Potentially reduced	Thapsigargin-induced Ca2+ release	[9]
Blood Pressure			
Systolic Blood Pressure	Variable, potentially altered	Tail-cuff plethysmography or telemetry	[10][11]
Mean Arterial Pressure	Variable, potentially altered	Telemetry	[10]

Signaling Pathway and Experimental Workflow ATP2A3 Signaling Pathway

The expression of ATP**2A3** is regulated by the calcineurin/NFAT signaling pathway. In endothelial cells, agonists like histamine can trigger this pathway, leading to the upregulation of ATP**2A3** expression. This serves as a feedback mechanism to restore calcium homeostasis following agonist-induced calcium release.[1][2]





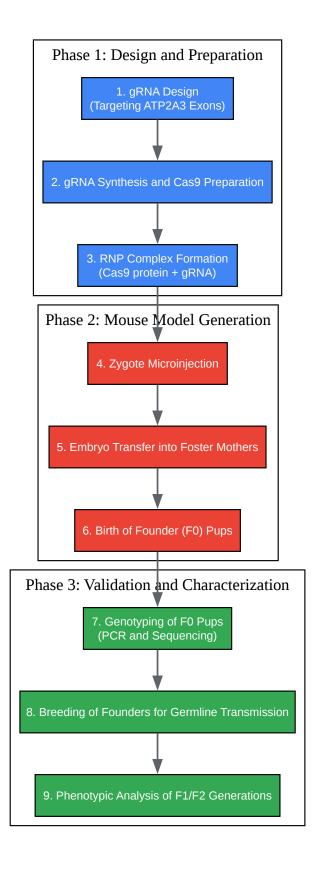
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Caption: ATP2A3 (SERCA3) is transcriptionally upregulated by the Calcineurin/NFAT pathway.

Experimental Workflow for ATP2A3 Knockout Mouse Generation

The following diagram outlines the major steps involved in creating an ATP**2A3** knockout mouse using CRISPR-Cas9 technology.





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